Cas no 1353999-57-1 ((S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester)

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (S)-3-(carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
- (S)-2-((1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)(cyclopropyl)amino)acetic acid
- AM95547
- (S)-3-(carboxymethylcyclopropylamino)pyrrolidine-1-carboxylic acid benzyl ester
- (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1
- InChIKey: IYAVJUCAGSFYMX-HNNXBMFYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](C1)N(CC(=O)O)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 432
- トポロジー分子極性表面積: 70.1
(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 080962-500mg |
S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester |
1353999-57-1 | 500mg |
£755.00 | 2022-03-01 |
(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報
Introduction to (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353999-57-1)
(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353999-57-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in the development of novel therapeutic agents. The carboxymethyl-cyclopropyl-amino moiety, in particular, contributes to its distinct chemical and biological properties.
The carboxymethyl-cyclopropyl-amino group in (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester imparts a high degree of structural rigidity and conformational constraint, which can be advantageous in drug design. These features can enhance the compound's selectivity and potency by optimizing its interactions with target proteins. Recent studies have highlighted the importance of such structural elements in improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.
In the context of medicinal chemistry, (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has been explored for its potential as a lead compound in the development of drugs targeting various diseases. One notable area of research is its application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate specific neurotransmitter systems, particularly those involving glutamate and GABA, makes it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the binding interactions between (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester and its target proteins. These studies have revealed that the carboxymethyl-cyclopropyl-amino group plays a crucial role in stabilizing key hydrogen bonds and hydrophobic interactions, which are essential for the compound's biological activity. This information has been instrumental in guiding the rational design of more potent and selective analogs.
Furthermore, (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has shown promise in preclinical studies as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has been evaluated for its ability to inhibit protein kinases, which are implicated in various signaling cascades associated with cancer and inflammatory diseases. The compound's selectivity for these targets has been attributed to its unique structural features, particularly the carboxymethyl-cyclopropyl-amino moiety.
In addition to its therapeutic potential, (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has also been studied for its utility as a chemical probe in basic research. Its ability to selectively interact with specific protein targets makes it a valuable tool for investigating protein function and structure. This application has broadened its relevance beyond drug discovery and into areas such as cell biology and biochemistry.
The synthesis of (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves several steps that require precise control over chirality and functional group manipulation. Recent developments in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications. The use of chiral catalysts and advanced purification techniques has significantly improved the yield and purity of the final product.
In conclusion, (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353999-57-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, particularly the carboxymethyl-cyclopropyl-amino moiety, contribute to its biological activity and make it a promising candidate for further development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new applications and insights into its mechanisms of action, underscoring its importance in modern drug discovery efforts.
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